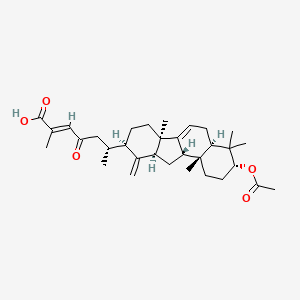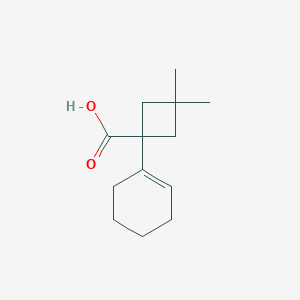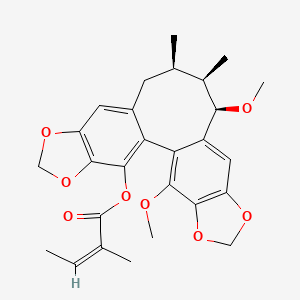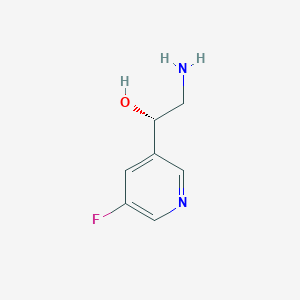
(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is a chemical compound that features a fluorinated pyridine ring attached to an amino alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the amino alcohol group. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The resulting fluoropyridine can then be subjected to nucleophilic substitution reactions to introduce the amino alcohol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated pyridines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino alcohol group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol: This compound is structurally similar but lacks the amino group.
2-Amino-1-(3-fluoropyridin-5-yl)ethanol: Another similar compound with the fluorine atom positioned differently on the pyridine ring.
(1S)-2-Amino-1-(4-fluoropyridin-3-yl)ethan-1-ol: A compound with the fluorine atom on the 4-position of the pyridine ring.
Uniqueness
(1S)-2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atom and the presence of both an amino group and an alcohol group. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2/t7-/m1/s1 |
Clé InChI |
VLMSYHXIWIIOSM-SSDOTTSWSA-N |
SMILES isomérique |
C1=C(C=NC=C1F)[C@@H](CN)O |
SMILES canonique |
C1=C(C=NC=C1F)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
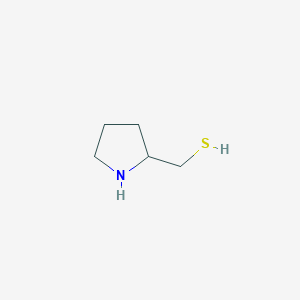
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
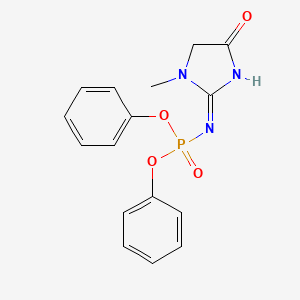

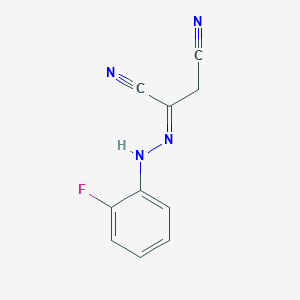
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
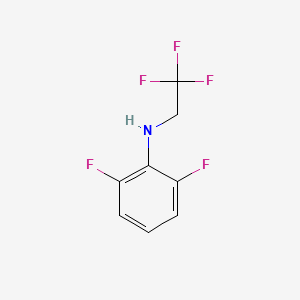
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
